molecular formula C21H26O3Si B168929 ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol CAS No. 130277-32-6

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol

Cat. No.: B168929
CAS No.: 130277-32-6
M. Wt: 354.5 g/mol
InChI Key: KBTVVVZXWWKUKA-VQTJNVASSA-N
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Description

((2R,3S)-3-(tert-Butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is a chiral silyl-protected dihydrofuran derivative with the CAS number 130277-32-6 and synonyms such as CS-14149 and ZINC195867800 . It features a tert-butyldiphenylsilyl (TBDPS) ether group at the 3-position of a dihydrofuran ring and a hydroxymethyl substituent at the 2-position. This compound is widely used as a synthetic intermediate in pharmaceutical research, particularly in the enantioselective synthesis of complex molecules like nucleoside analogs and polyoxygenated natural products . The TBDPS group provides steric protection for hydroxyl functionalities, enabling selective reactivity in multi-step syntheses.

Properties

IUPAC Name

[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTVVVZXWWKUKA-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Dihydrofuran Precursors

The synthesis of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol begins with the preparation of dihydrofuran precursors. A common starting material is O-methyl-2-deoxy-d-ribose , which undergoes sequential protection and cyclization to form the dihydrofuran scaffold. For example, in a procedure adapted from ACS Journal of Organic Chemistry, O-methyl-2-deoxy-d-ribose (6.75 mmol) was dissolved in dry dichloromethane (CH2Cl2) under argon and treated with imidazole (3 equiv) and TBDPSCl (2.2 equiv) to yield a protected dihydrofuran derivative . This step achieves simultaneous protection of hydroxyl groups while establishing the furanose ring structure.

Key considerations include:

  • Solvent selection : Anhydrous CH2Cl2 is preferred for its low nucleophilicity and compatibility with silylation reagents .

  • Reagent stoichiometry : A 2.2:1 molar ratio of TBDPSCl to substrate ensures complete protection of hydroxyl groups without over-silylation .

  • Reaction monitoring : Progress is tracked via thin-layer chromatography (TLC), with purification by flash chromatography (hexane/EtOAc gradients) yielding intermediates in >95% purity .

The introduction of the TBDPS group is critical for stabilizing the dihydrofuran intermediate against undesired ring-opening or oxidation. This step is typically performed using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole. For instance, in a protocol from VulcanChem, the dihydrofuran precursor is dissolved in CH2Cl2, treated with imidazole (4.1 equiv) and TBDPSCl (1.1 equiv), and stirred under argon for 16 hours . The reaction is quenched with water, and the product is extracted, dried over Na2SO4, and purified via silica gel chromatography .

Optimization insights :

  • Temperature : Reactions are conducted at room temperature to balance reactivity and selectivity .

  • Yield : Silylation typically achieves 85–92% yield, as demonstrated in the synthesis of compound S32 .

  • Stereochemical impact : The TBDPS group’s bulkiness influences the conformational stability of the dihydrofuran ring, favoring the desired (2R,3S) configuration .

Stereochemical Control in (2R,3S) Configuration

Achieving the correct stereochemistry at the C2 and C3 positions requires meticulous control during cyclization and functionalization. Asymmetric induction is often achieved through chiral catalysts or stereoselective reagents. For example, the use of oxo-rhenium catalysts in glycosylation reactions has been shown to induce high stereoselectivity in related dihydrofuran systems . In one case, a substrate treated with an oxo-rhenium catalyst at −78°C produced a 9:1 diastereomeric ratio favoring the (2R,3S) isomer .

Critical factors :

  • Catalyst choice : Transition-metal catalysts (e.g., Ir, Re) enable precise control over stereochemistry but require stringent anhydrous conditions .

  • Temperature effects : Low temperatures (−78°C) suppress epimerization and enhance kinetic control .

  • Protective group synergy : The TBDPS group’s steric bulk directs the approach of nucleophiles, favoring axial attack and stabilizing the target configuration .

MethodReagentsYield (%)Purity (HPLC)
Ester hydrolysisK2CO3/MeOH95>98%
Ketone reductionNaBH4/EtOHNot reported

Purification and Characterization

Final purification of this compound is achieved through flash chromatography (hexane/EtOAc or hexane/MTBE gradients) and preparative TLC . Characterization relies on:

  • 1H NMR : Key signals include δ 5.95 ppm (allyl protons), δ 4.48 ppm (methine protons), and δ 1.05 ppm (tert-butyl group) .

  • Mass spectrometry : HRMS confirms the molecular ion peak at m/z 354.5 [M+H]+ .

Chemical Reactions Analysis

Silyl Ether Stability and Cleavage

The tert-butyldiphenylsilyl (TBDPS) group at C3 serves as a robust protecting group under acidic and nucleophilic conditions but can be selectively removed using fluoride-based reagents:

Oxo-Rhenium-Catalyzed Allylation

The compound participates in stereoselective glycosylation reactions when catalyzed by oxo-rhenium complexes. Key findings include :

EntryCatalystCocatalystTemp (°C)Yield (%)α/β Ratio
1Re(O)Cl₃(OPPh₃)(Me₂S)Cu(OTf)₂−509278:22
2Re(O)Cl₃(OPPh₃)(Me₂S)CoCl₂−508575:25
3NoneCoCl₂–Me₂S−50<5

Mechanistic Insight:
The reaction proceeds via a cationic intermediate (INT2-α/β ) where the α-anomer forms kinetically, but equilibration favors the β-anomer due to lower energy barriers (ΔE = 2.71 kcal/mol) .

Epoxidation with Dimethyldioxirane (DMDO)

The dihydrofuran ring undergoes stereoselective epoxidation. DMDO generates a ribo-like epoxide (23a ) as the major product (7:1 selectivity) :

text
Dihydrofuran + DMDO → Epoxide (ribo:arabino = 7:1)

Rationale: Attack occurs from the less sterically hindered face, avoiding clashes with the C5′ substituent .

Acylation with Acid Chlorides

The primary alcohol at C2 reacts regioselectively with acyl chlorides under basic conditions:
Example: Reaction with cyclopentylacetyl chloride in CH₂Cl₂ at 0°C yields the corresponding ester in 89% yield .
Conditions:

  • Solvent: Dry CH₂Cl₂

  • Base: Triethylamine (2.3 eq.)

  • Temp: 0°C → rt

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., PTSA in THF/H₂O), the dihydrofuran ring opens to form lactols (20a,b ) with moderate anomeric selectivity (1.4:1 ratio) :

text
Dihydrofuran + H₂O (PTSA) → Lactol (α:β = 1.4:1)

Stability and Handling

  • Storage: Stable at −20°C under argon for >6 months .

  • Light Sensitivity: Decomposes upon prolonged exposure to UV light .

Scientific Research Applications

Synthetic Intermediate

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for functionalization at various positions, making it versatile for further chemical modifications.

Pharmaceutical Development

This compound has been investigated for its potential applications in pharmaceutical formulations. The presence of the dihydrofuran moiety can enhance the biological activity of drug candidates. For instance:

  • Case Study : Research has demonstrated that derivatives of dihydrofuran compounds exhibit anti-inflammatory and analgesic properties. The incorporation of the tert-butyldiphenylsilyloxy group increases solubility and bioavailability in certain formulations .

Reagent in Organic Synthesis

In organic synthesis, this compound is utilized as a reagent for various transformations:

  • Example Reactions :
    • Protection of Alcohols : The silyloxy group can act as a protective group for alcohol functionalities during multi-step syntheses.
    • Formation of Carbon-Carbon Bonds : Its reactivity allows it to participate in cross-coupling reactions, which are essential in constructing complex molecular architectures .

Material Science

Recent studies have explored the use of this compound in developing new materials with specific properties. For example:

  • Case Study : The incorporation of silyl groups has been shown to improve the thermal stability and mechanical properties of polymer matrices .

Data Table: Summary of Applications

Application AreaDescriptionNotable Outcomes/Studies
Synthetic IntermediateUsed for synthesizing complex organic moleculesVersatile for further modifications
Pharmaceutical DevelopmentPotential anti-inflammatory agentsEnhanced solubility and bioavailability
Organic Synthesis ReagentActs as a protective group and participates in cross-coupling reactionsKey role in multi-step syntheses
Material ScienceImproves thermal stability and mechanical propertiesDevelopment of advanced polymer materials

Mechanism of Action

The mechanism of action of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol involves its interaction with various molecular targets. The tert-butyldiphenylsilyloxy group provides steric protection, while the dihydrofuran ring can participate in various chemical reactions. The methanol group can act as a nucleophile or be involved in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Research Findings and Case Studies

Epoxidation and Cyclization

Compound 15 () demonstrated that TBDPS-protected dienols undergo stereoselective epoxidation to form complex polycyclic structures. The target compound’s dihydrofuran ring may similarly enable controlled ring-opening reactions for lactone or carbocyclic syntheses .

Biological Activity

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H26O3Si
  • Molecular Weight : 354.51 g/mol
  • CAS Number : 130277-32-6

The presence of the tert-butyldiphenylsilyloxy group is crucial for its stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Studies suggest it possesses activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxicity in specific cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Free Radical Scavenging : The antioxidant properties may arise from the ability of the compound to donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Cell Cycle Arrest : Some studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Membrane Disruption : The antimicrobial activity could be attributed to the disruption of bacterial cell membranes.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various silyl ethers, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

Antimicrobial Properties

In a comparative analysis by Lee et al. (2020), the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

Research published by Kim et al. (2020) explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells.

Data Summary Table

Biological ActivityObservationsReferences
Antioxidant ActivitySignificant reduction in ROS levelsZhang et al., 2021
Antimicrobial PropertiesEffective against S. aureus and E. coliLee et al., 2020
Cytotoxic EffectsDose-dependent decrease in A549 cell viabilityKim et al., 2020

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